N-(6-acetyl-3-methoxy-2-methylphenyl)-4-isopropylthiazole-2-carboxamide
Overview
Description
N-(6-acetyl-3-methoxy-2-methylphenyl)-4-isopropylthiazole-2-carboxamide is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of thiazole carboxamides, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-acetyl-3-methoxy-2-methylphenyl)-4-isopropylthiazole-2-carboxamide typically involves the reaction of 6-acetyl-3-methoxy-2-methylphenylamine with 4-isopropylthiazole-2-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pH, and reaction time to ensure high yield and purity. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(6-acetyl-3-methoxy-2-methylphenyl)-4-isopropylthiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(6-acetyl-3-methoxy-2-methylphenyl)-4-isopropylthiazole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-acetyl-3-methoxy-2-methylphenyl)-4-isopropylthiazole-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(6-acetyl-3-methoxy-2-methylphenyl)-1,3-thiazole-2-carboxamide
- N-(6-acetyl-3-methoxy-2-methylphenyl)-4-methylthiazole-2-carboxamide
Uniqueness
N-(6-acetyl-3-methoxy-2-methylphenyl)-4-isopropylthiazole-2-carboxamide stands out due to its specific structural features, such as the isopropyl group on the thiazole ring, which may confer unique biological activities and chemical properties compared to similar compounds.
Biological Activity
N-(6-acetyl-3-methoxy-2-methylphenyl)-4-isopropylthiazole-2-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- CAS Number: 923289-20-7
- Molecular Weight: 332.42 g/mol
- Chemical Formula: C17H20N2O3S
- Appearance: Solid powder
- Purity: ≥98%
The compound features a thiazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
1. Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. The structure–activity relationship (SAR) studies suggest that modifications in the thiazole ring and substituents on the phenyl ring significantly influence the compound's cytotoxicity.
Case Study:
A study evaluated the compound's effect on breast cancer MDA-MB-231 cells, revealing an inhibition of cell growth at concentrations as low as 10 µM. The compound induced apoptosis, characterized by increased caspase-3 activity and morphological changes in treated cells. The IC50 value for this activity was determined to be approximately 8 µM, indicating potent anticancer effects compared to standard chemotherapeutics .
2. Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Studies have shown that it exhibits moderate to good activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 5.64 µM |
Escherichia coli | 8.33 µM |
Bacillus subtilis | 4.69 µM |
Pseudomonas aeruginosa | 13.40 µM |
These results suggest that the compound could be a promising candidate for developing new antimicrobial agents .
3. Enzyme Inhibition
Another significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Specifically, it has been studied for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), both of which are crucial in neurodegenerative diseases like Alzheimer's.
Findings:
In vitro assays have shown that this compound has an IC50 value of approximately 1.90 µM against AChE, making it a competitive inhibitor compared to standard drugs like donepezil (IC50 = 2.16 µM). This suggests potential applications in treating cognitive disorders .
The mechanisms underlying the biological activities of this compound are multifaceted:
-
Cytotoxicity in Cancer Cells:
- Induction of apoptosis through caspase activation.
- Disruption of microtubule assembly leading to cell cycle arrest.
-
Antimicrobial Action:
- Disruption of bacterial cell wall synthesis.
- Interference with bacterial protein synthesis.
-
Enzyme Inhibition:
- Competitive binding to active sites of AChE and BChE, preventing substrate hydrolysis.
Properties
IUPAC Name |
N-(6-acetyl-3-methoxy-2-methylphenyl)-4-propan-2-yl-1,3-thiazole-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-9(2)13-8-23-17(18-13)16(21)19-15-10(3)14(22-5)7-6-12(15)11(4)20/h6-9H,1-5H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZYNUOMXGGSXMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1NC(=O)C2=NC(=CS2)C(C)C)C(=O)C)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90703891 | |
Record name | N-(6-Acetyl-3-methoxy-2-methylphenyl)-4-(propan-2-yl)-1,3-thiazole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90703891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
923289-20-7 | |
Record name | N-(6-Acetyl-3-methoxy-2-methylphenyl)-4-(propan-2-yl)-1,3-thiazole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90703891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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